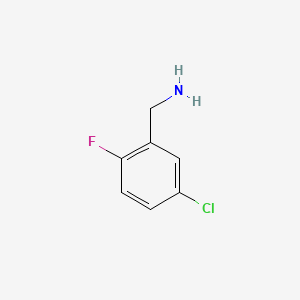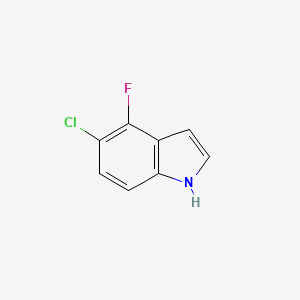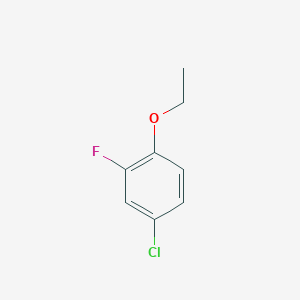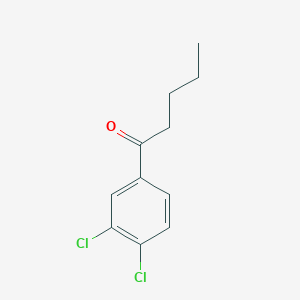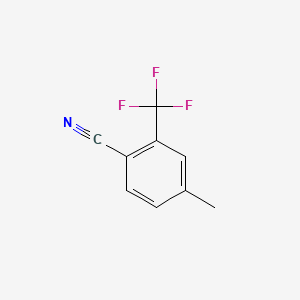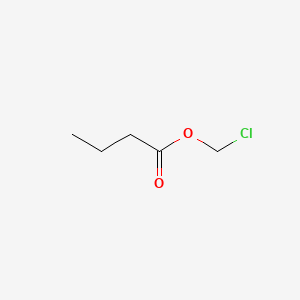
Chloromethyl butyrate
Overview
Description
Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters . It appears as a clear colorless to light yellow liquid .
Synthesis Analysis
While specific synthesis methods for Chloromethyl butyrate were not found, butyric acid, a related compound, is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis in this organism involves an energy conversion system that couples proton efflux with butyryl-CoA transformation .Molecular Structure Analysis
The molecular formula of Chloromethyl butyrate is C5H9ClO2 . Its average mass is 136.577 Da and its monoisotopic mass is 136.029114 Da .Physical And Chemical Properties Analysis
Chloromethyl butyrate has a density of 1.074 g/cm³, a boiling point of 150 °C, a flash point of 55 °C, and a vapor pressure of 9.19 mmHg at 25°C . Its refractive index ranges from 1.419 to 1.421 .Scientific Research Applications
Organic Synthesis Intermediary
Chloromethyl butyrate is widely used as an intermediate in the synthesis of more complex organic compounds. It’s particularly valuable in the creation of substituted esters , which are essential in various synthetic pathways . Researchers rely on its reactivity to introduce the butyrate moiety into larger molecules, which can be pivotal in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for Chloromethyl butyrate was not found, butyrate, a related compound, has been shown to have a variety of biological activities. It can ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors. It also acts as an epigenetic regulator by inhibiting histone deacetylase, up-regulating miRNAs, or inducing histone butyrylation and autophagy processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloromethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPZFQLKFUONAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369328 | |
| Record name | Chloromethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl butyrate | |
CAS RN |
33657-49-7 | |
| Record name | Chloromethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary role of chloromethyl butyrate in clevidipine butyrate synthesis?
A1: Chloromethyl butyrate serves as a crucial reagent in the final step of clevidipine butyrate synthesis. It reacts with the deprotonated carboxylic acid group of a clevidipine precursor, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid monomethyl ester, to form the final clevidipine butyrate molecule. [, , , ]
Q2: Are there alternative synthetic routes to clevidipine butyrate that don't involve chloromethyl butyrate?
A2: While the provided research focuses on utilizing chloromethyl butyrate, one study outlines a different approach. This method involves hydrogenating a clevidipine precursor, 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-aromatic ring substituted methyl carboxylate, followed by reaction with chloromethyl butyrate. [] This suggests that alternative synthetic pathways might exist, potentially employing different starting materials or reagents.
Q3: How does the use of chloromethyl butyrate impact the overall yield of clevidipine butyrate synthesis?
A3: Research indicates that the overall yield of clevidipine butyrate, when using chloromethyl butyrate in the final step, can reach up to 59% depending on the specific synthetic route and conditions. [] Another study reported a slightly lower yield of 44%. [] These findings suggest that while chloromethyl butyrate contributes to a reasonable yield, optimizing reaction conditions remains crucial for maximizing efficiency.
Q4: Are there any specific catalysts or reaction conditions that improve the efficiency of the reaction involving chloromethyl butyrate?
A4: Yes, research suggests that the presence of an alkaline substance and an iodide catalyst can enhance the reaction between the clevidipine precursor and chloromethyl butyrate. [] Additionally, specific solvents, such as dichloromethane, acetone, or mixtures thereof, have been shown to be effective in facilitating the reaction with chloromethyl butyrate. []
Q5: Are there any environmental concerns associated with the use of chloromethyl butyrate in clevidipine butyrate synthesis?
A5: While the provided research does not explicitly address the environmental impact of chloromethyl butyrate, it highlights the use of alumina-supported inorganic alkali as a catalyst in one synthetic route. This approach is presented as a cleaner alternative compared to traditional organic or inorganic alkali catalysts, suggesting a focus on minimizing environmental impact during synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)


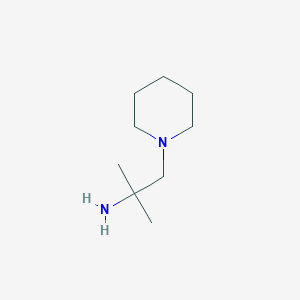
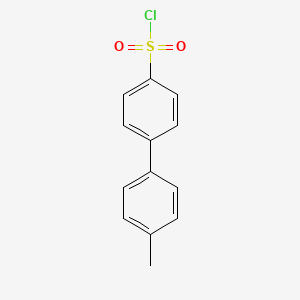
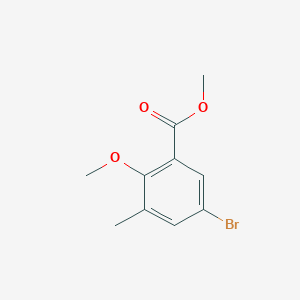

![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)
